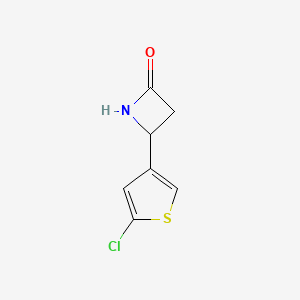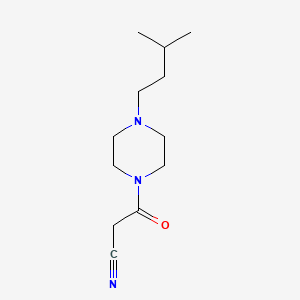
3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The unique structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile typically involves multicomponent reactions (MCRs), which are efficient and economical methods for creating complex molecules from simple starting materials . One common approach is the reaction of 4-isopentylpiperazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as tetrahydrofuran (THF), at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale MCRs using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-Methylpiperazin-1-yl)-2-phenylpropan-1-amine
- 2-(4-Isopentyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Comparison: 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile stands out due to its unique nitrile group, which provides distinct reactivity and versatility in chemical synthesis. Compared to similar piperazine derivatives, it offers a broader range of applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-[4-(3-methylbutyl)piperazin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H21N3O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-4,6-10H2,1-2H3 |
InChI Key |
OLOIVBRVWCTWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexyl N-[6-[6-[5-(ethoxycarbonylcarbamoyl)-2,4-dioxo-pyrimidin-1-yl]hexoxycarbonylamino]hexyl]carbamate](/img/structure/B13330641.png)
![5-Oxaspiro[3.4]octan-8-ol](/img/structure/B13330644.png)

![4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13330654.png)


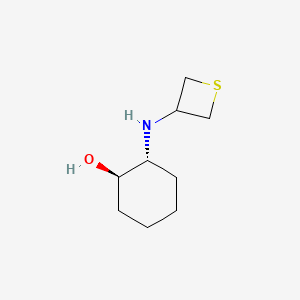
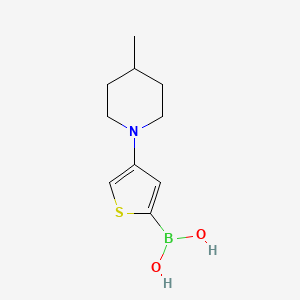
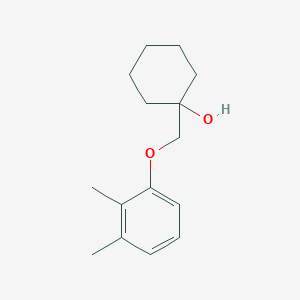
![1-[(4-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13330697.png)
![3-Bromo-2-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13330707.png)

